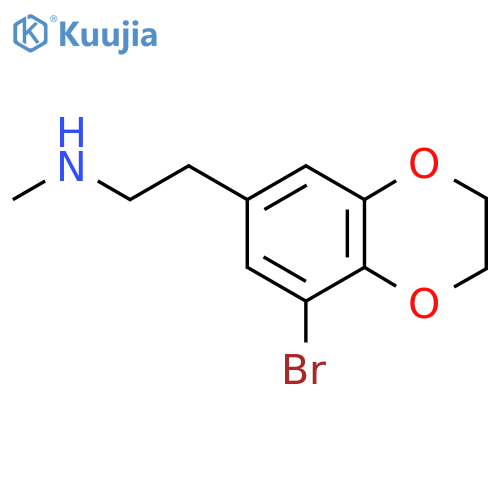

Cas no 1339444-18-6 (2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)

1339444-18-6 structure

商品名:2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine

- 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine

- CS-0301659

- AKOS014197301

- 1339444-18-6

- [2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine

- EN300-1912185

-

- インチ: 1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3

- InChIKey: YBFYDGLXAGSHSI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC2=C1OCCO2)CCNC

計算された属性

- せいみつぶんしりょう: 271.02079g/mol

- どういたいしつりょう: 271.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912185-1g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 1g |

$986.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372329-100mg |

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine |

1339444-18-6 | 98% | 100mg |

¥31233.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372329-500mg |

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine |

1339444-18-6 | 98% | 500mg |

¥29530.00 | 2024-08-09 | |

| Enamine | EN300-1912185-0.05g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1912185-1.0g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 1g |

$1315.0 | 2023-06-02 | ||

| Enamine | EN300-1912185-0.25g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1912185-10.0g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 10g |

$5652.0 | 2023-06-02 | ||

| Enamine | EN300-1912185-5.0g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 5g |

$3812.0 | 2023-06-02 | ||

| Enamine | EN300-1912185-5g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1912185-10g |

[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine |

1339444-18-6 | 10g |

$4236.0 | 2023-09-17 |

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1339444-18-6 (2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量